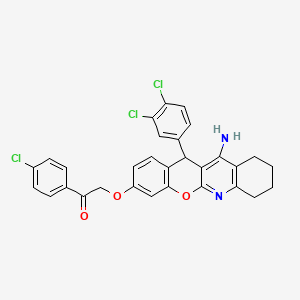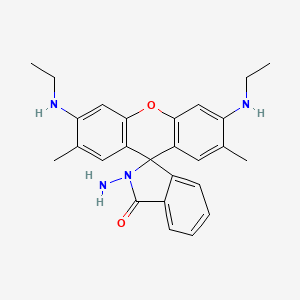
Cdk4/6-IN-7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cdk4/6-IN-7 is a compound that functions as an inhibitor of cyclin-dependent kinases 4 and 6. These kinases play a crucial role in cell cycle regulation, particularly in the transition from the G1 phase to the S phase. By inhibiting these kinases, this compound can effectively halt cell proliferation, making it a valuable tool in cancer research and treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cdk4/6-IN-7 typically involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic route can vary, but it generally involves the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired product .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods to produce the compound in larger quantities. This often requires optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Cdk4/6-IN-7 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce ketones or aldehydes, while substitution reactions may yield various substituted derivatives of this compound .
Scientific Research Applications
Cdk4/6-IN-7 has a wide range of applications in scientific research, including:
Chemistry: Used as a tool to study cell cycle regulation and the effects of kinase inhibition on cellular processes.
Biology: Employed in research on cell proliferation, differentiation, and apoptosis.
Medicine: Investigated for its potential in cancer therapy, particularly in hormone receptor-positive breast cancer.
Industry: Utilized in the development of new therapeutic agents and in drug discovery programs.
Mechanism of Action
Cdk4/6-IN-7 exerts its effects by inhibiting the activity of cyclin-dependent kinases 4 and 6. These kinases are essential for the phosphorylation of the retinoblastoma protein, which is a key regulator of the cell cycle. By preventing this phosphorylation, this compound effectively halts cell cycle progression, leading to cell cycle arrest and potentially apoptosis .
Comparison with Similar Compounds
Similar Compounds
Palbociclib: Another cyclin-dependent kinase 4/6 inhibitor used in cancer therapy.
Ribociclib: Similar to palbociclib, used in the treatment of hormone receptor-positive breast cancer.
Abemaciclib: Another kinase inhibitor with a similar mechanism of action.
Uniqueness
Cdk4/6-IN-7 is unique in its specific chemical structure and its potential for use in various research applications. While it shares similarities with other kinase inhibitors, its distinct properties and potential for targeted therapy make it a valuable addition to the field .
Properties
Molecular Formula |
C18H18ClN5O3 |
|---|---|
Molecular Weight |
387.8 g/mol |
IUPAC Name |
(2R)-1-[[(2-chlorobenzoyl)amino]carbamoyl]-N-pyridin-3-ylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C18H18ClN5O3/c19-14-7-2-1-6-13(14)16(25)22-23-18(27)24-10-4-8-15(24)17(26)21-12-5-3-9-20-11-12/h1-3,5-7,9,11,15H,4,8,10H2,(H,21,26)(H,22,25)(H,23,27)/t15-/m1/s1 |
InChI Key |
GLUNJJBJCSFLOP-OAHLLOKOSA-N |
Isomeric SMILES |
C1C[C@@H](N(C1)C(=O)NNC(=O)C2=CC=CC=C2Cl)C(=O)NC3=CN=CC=C3 |
Canonical SMILES |
C1CC(N(C1)C(=O)NNC(=O)C2=CC=CC=C2Cl)C(=O)NC3=CN=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-chloro-3-(3,5-dimethyl-4-oxoquinazolin-6-yl)oxy-5-fluorophenyl]propane-1-sulfonamide](/img/structure/B15140077.png)
![7-[(1S,6R,8R,9S,15R,17R)-8-(6-aminopurin-9-yl)-9-fluoro-3,18-dihydroxy-12-oxo-12-sulfanyl-3-sulfanylidene-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.2.1.06,10]octadecan-17-yl]-5-fluoro-3H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B15140079.png)
![1-[(1S,3R,7R)-1-(azidomethyl)-7-hydroxy-2,5-dioxabicyclo[2.2.1]heptan-3-yl]pyrimidine-2,4-dione](/img/structure/B15140083.png)

![(6-bromoimidazo[1,2-a]pyridin-2-yl)methyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate](/img/structure/B15140097.png)



![N,N-dimethyl-4-[4-[[2-(trifluoromethyl)benzimidazol-1-yl]methyl]piperidin-1-yl]benzenesulfonamide](/img/structure/B15140125.png)



![4-[(E)-[5-(3-chloroanilino)-7-cyclopropyliminopyrazolo[1,5-a]pyrimidin-3-ylidene]methyl]-5-hydroxy-1,3-dihydroimidazol-2-one](/img/structure/B15140162.png)
